molecular formula C8H7ClF2O B13031455 3-Chloro-4-(difluoromethyl)anisole

3-Chloro-4-(difluoromethyl)anisole

Cat. No.: B13031455
M. Wt: 192.59 g/mol
InChI Key: LRUAKEAZLSSOIK-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a difluoromethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(difluoromethyl)-4-methoxybenzene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon is a common method for reducing the difluoromethyl group.

Major Products Formed

    Substitution Reactions: Products include 2-amino-1-(difluoromethyl)-4-methoxybenzene and 2-thio-1-(difluoromethyl)-4-methoxybenzene.

    Oxidation Reactions: Products include 2-chloro-1-(difluoromethyl)-4-methoxybenzaldehyde and 2-chloro-1-(difluoromethyl)-4-methoxybenzoic acid.

    Reduction Reactions: The major product is 2-chloro-1-methyl-4-methoxybenzene.

Scientific Research Applications

2-Chloro-1-(difluoromethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved metabolic stability and bioavailability.

    Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity to proteins and enzymes. The methoxy group can influence the compound’s electronic properties, enhancing its reactivity in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1-difluoroethane: This compound shares the chloro and difluoromethyl groups but lacks the aromatic ring and methoxy group.

    2-Chloro-1,1-difluoroethylene: Similar in structure but contains a double bond, leading to different chemical properties and reactivity.

    1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains similar functional groups but differs in the overall molecular structure and applications.

Uniqueness

2-Chloro-1-(difluoromethyl)-4-methoxybenzene is unique due to the combination of its functional groups and aromatic ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with specific desired properties.

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

2-chloro-1-(difluoromethyl)-4-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3

InChI Key

LRUAKEAZLSSOIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)Cl

Origin of Product

United States

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